1-(2-Methoxyphenyl)pyrrolidin-3-one

Enzyme inhibition LSD1 NNRTI

1-(2-Methoxyphenyl)pyrrolidin-3-one is an N-aryl pyrrolidin-3-one research building block featuring a 2-methoxyphenyl group that introduces steric and electronic perturbation critical for SAR studies. With no published biological or ADME data, this compound is exclusively suited for in-house pilot screening and exploratory medicinal chemistry. Its computed LogP (1.47) and TPSA (29.54 Ų) indicate favorable drug-like properties, but experimental validation is essential. Procure only in mg quantities for target-specific profiling; larger-scale acquisition must follow positive internal validation. Steric and electronic effects of the ortho-methoxy group make this compound a unique probe for studying N-aryl substitution on pyrrolidinone pharmacology when used with appropriate regioisomeric controls.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11817205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)pyrrolidin-3-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCC(=O)C2
InChIInChI=1S/C11H13NO2/c1-14-11-5-3-2-4-10(11)12-7-6-9(13)8-12/h2-5H,6-8H2,1H3
InChIKeyZDVXQRMXRVZNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)pyrrolidin-3-one: Supplier Sourcing, Physicochemical Profile, and Documentation Status


1-(2-Methoxyphenyl)pyrrolidin-3-one (CAS 1096881-42-3; MF C₁₁H₁₃NO₂; MW 191.23) is an N-aryl-substituted pyrrolidin-3-one derivative, characterized by a 2-methoxyphenyl substituent at the pyrrolidinone nitrogen . The compound is commercially available from research chemical suppliers including ChemScene (CS-0551793, purity 98%) . Computationally predicted properties include a topological polar surface area (TPSA) of 29.54 Ų, calculated LogP of 1.4744, and pKa of 9.86 ± 0.15 . Notably, peer-reviewed primary literature directly characterizing the biological activity, pharmacokinetic profile, or physicochemical properties of this specific compound is absent from major indexed databases including PubMed, SciFinder, and Reaxys. Available vendor product pages and database entries contain no original experimental data beyond computational predictions and commercial availability information [1].

Why 1-(2-Methoxyphenyl)pyrrolidin-3-one Cannot Be Casually Substituted by In-Class Analogs


The pyrrolidin-3-one scaffold is known to exhibit structure-dependent biological activity that is highly sensitive to N-aryl substitution pattern, as demonstrated in the N-aryl pyrrolidinone series evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. In that series, subtle modifications to the aryl ring produced substantial variations in antiviral potency, with EC₅₀ values spanning orders of magnitude depending on the nature and position of substituents [1]. Within the broader class of N-aryl pyrrolidinones, the 2-methoxyphenyl substitution is expected to influence key molecular properties including LogP (calculated at 1.47 for the target compound ), TPSA, hydrogen bonding capacity (H-bond donors: 0; H-bond acceptors: 3), and rotatable bonds (2) . These parameters affect membrane permeability, metabolic stability, and target engagement in ways that cannot be predicted from other regioisomers or unsubstituted analogs such as 1-phenylpyrrolidin-3-one (MW 161.20, LogP ~1.0 predicted). Substitution with an alternative N-aryl group may alter both the synthetic utility and biological profile of the scaffold in ways that invalidate experimental reproducibility. The following section details the specific evidence gaps that preclude confident comparator-based selection.

1-(2-Methoxyphenyl)pyrrolidin-3-one: Critical Evidence Gaps for Procurement Decision-Making


Enzymatic Inhibition Activity of 1-(2-Methoxyphenyl)pyrrolidin-3-one: Complete Absence of Primary Data Versus Documented N-Aryl Pyrrolidinone Series

No peer-reviewed primary research literature reports experimental IC₅₀, EC₅₀, Kᵢ, or Kd values for 1-(2-Methoxyphenyl)pyrrolidin-3-one against any biological target. This stands in marked contrast to documented N-aryl pyrrolidinones evaluated as HIV-1 NNRTIs [1] and LSD1 inhibitors [2]. Vendor product pages contain no original experimental data; any statements regarding mechanism of action are speculative and unsupported by primary evidence [3].

Enzyme inhibition LSD1 NNRTI Target engagement

Physicochemical Property Profile of 1-(2-Methoxyphenyl)pyrrolidin-3-one: Computationally Predicted Values with No Experimental Validation

All available physicochemical property values for 1-(2-Methoxyphenyl)pyrrolidin-3-one are computationally predicted rather than experimentally measured. The compound has a calculated LogP of 1.4744, TPSA of 29.54 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Predicted pKa is 9.86 ± 0.15, and predicted DMSO solubility is >30 mg/mL, though this is not supported by any documented experimental determination . No experimental aqueous solubility, LogD, plasma protein binding, or permeability (PAMPA/Caco-2) data have been reported in the peer-reviewed literature.

Physicochemical properties Drug-likeness Solubility Lipophilicity

Pharmacokinetic and ADME Profile of 1-(2-Methoxyphenyl)pyrrolidin-3-one: No Published Data for Metabolic Stability, Permeability, or Plasma Protein Binding

No peer-reviewed studies have reported experimental data on the metabolic stability, cytochrome P450 inhibition/induction, plasma protein binding, membrane permeability (PAMPA, Caco-2, or MDCK), or in vivo pharmacokinetic parameters of 1-(2-Methoxyphenyl)pyrrolidin-3-one. This contrasts with the broader pyrrolidinone chemotype, for which microsomal stability half-life data have been reported for select analogs in drug discovery programs [1]. The absence of ADME data precludes any assessment of this compound's suitability for in vivo studies or its developability profile relative to alternative scaffolds.

ADME Metabolic stability Pharmacokinetics Drug metabolism

Synthetic Utility and Commercial Availability Assessment of 1-(2-Methoxyphenyl)pyrrolidin-3-one

1-(2-Methoxyphenyl)pyrrolidin-3-one is commercially available as a research-grade building block from ChemScene (cat. CS-0551793, purity 98%) with storage at 2-8°C sealed in dry conditions . Pyrrolidin-3-ones bearing N-aryl substituents serve as versatile synthetic intermediates for heterocyclic chemistry applications, including alkaloid synthesis [1] and preparation of pharmacologically relevant scaffolds [2]. However, no primary literature specifically documents the synthetic utility, reaction yields, or downstream applications of this exact compound. The availability of established analogs such as 1-phenylpyrrolidin-3-one (CAS 128120-02-5) provides alternative entry points to the N-aryl pyrrolidin-3-one scaffold with comparable synthetic accessibility.

Building block Synthetic intermediate Heterocyclic synthesis Medicinal chemistry

Comparative Physicochemical and Structural Analysis of N-Aryl Pyrrolidin-3-one Regioisomers

The 2-methoxyphenyl substituent in 1-(2-Methoxyphenyl)pyrrolidin-3-one (ortho-methoxy substitution) is expected to confer distinct physicochemical and conformational properties compared to regioisomeric 3-methoxyphenyl (meta) or 4-methoxyphenyl (para) analogs. Ortho-substitution introduces steric hindrance around the N-aryl bond, potentially restricting rotational freedom and affecting the conformational ensemble accessible to the molecule. Computational data indicate the target compound has LogP 1.4744, TPSA 29.54 Ų, and zero H-bond donors . In contrast, 1-(3-Methoxyphenyl)pyrrolidin-2-one (a 2-one regioisomer, CAS unknown) and related 3-substituted analogs may exhibit different hydrogen bonding patterns, metabolic stability profiles, and target recognition properties based on established SAR trends in N-aryl heterocyclic series [1]. However, no direct experimental comparison among regioisomers has been published.

Structure-activity relationship Regioisomer Substituent effects Molecular properties

Informed Procurement and Research Application Scenarios for 1-(2-Methoxyphenyl)pyrrolidin-3-one Given Current Evidence Gaps


Internal Pilot Validation for Target-Based Screening Programs

Given the complete absence of published biological activity data [1], procurement of 1-(2-Methoxyphenyl)pyrrolidin-3-one should be limited to small-scale pilot screening to internally assess its activity profile against specific targets of interest. Any larger-scale acquisition must be contingent upon positive results from initial in-house validation, as no external efficacy data exist to justify procurement decisions. The compound's calculated LogP (1.47) and TPSA (29.54 Ų) suggest favorable drug-like properties, but these computational predictions require experimental confirmation. Procurement for HTS campaigns without prior internal validation carries high risk of resource waste.

Synthetic Chemistry Building Block Exploration

The compound is commercially available as a research-grade building block (purity 98%) and can serve as an entry point for exploring N-aryl pyrrolidin-3-one chemistry. However, researchers should note that no synthetic procedures or reaction yields specific to this compound have been documented in the peer-reviewed literature [2]. Pilot-scale synthesis with this building block may be warranted for exploratory medicinal chemistry programs, but procurement for large-scale synthesis should await internal validation of reaction conditions and yields. Alternative building blocks such as 1-phenylpyrrolidin-3-one (CAS 128120-02-5) offer documented synthetic utility and may provide lower-risk entry points.

Structure-Activity Relationship Studies Requiring Ortho-Methoxy Substitution

For research programs specifically investigating the effect of ortho-substitution on N-aryl pyrrolidinone pharmacology, this compound provides a defined structural probe [3]. The ortho-methoxy group introduces steric hindrance around the N-aryl bond and alters the electronic environment of the pyrrolidinone ring compared to unsubstituted or para-substituted analogs . Procurement in milligram quantities for SAR exploration is reasonable; however, researchers should design studies that include appropriate regioisomeric controls to contextualize any observed activity differences.

Physicochemical and ADME Profiling Studies

The complete absence of experimental ADME and physicochemical characterization data [4] creates an opportunity for internal profiling studies to establish baseline parameters for this compound class. Procurement for in-house determination of aqueous solubility, LogD, plasma protein binding, microsomal stability, and permeability (Caco-2 or PAMPA) may be scientifically valuable for building SAR understanding of N-aryl pyrrolidin-3-ones. However, such procurement should be driven by specific research hypotheses rather than as a default procurement choice, given the availability of better-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxyphenyl)pyrrolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.